2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGACZOWTBRIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot, Three-Component Reaction for Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives
A convenient and rapid method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction. This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of TBAB (5 mol%) at 50 °C in ethanol.
- React arylglyoxals 1a-d (1 mmol), 1,3-dimethyl-6-aminouracil (2 ) (155 mg, 1 mmol) and barbituric acid derivatives 3a-c (1 mmol), TBAB (16 mg, 0.05 mmol) in ethanol (5 ml).
- Stir the mixture at 50 °C for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC) using (EtOAc/hexane, 5:1) as eluent.
- After completion, filter the solid precipitate, wash with cold water, and dry.
- Recrystallize from ethanol to obtain the desired products in 73-95% yields.
Scheme 1: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives
\$$
\text{Arylglyoxals (1a-d) + 1,3-dimethyl-6-aminouracil (2) + Barbituric acid derivatives (3a-c)} \xrightarrow[\text{5 mol% TBAB, Ethanol, 50°C}]{\text{One-pot}} \text{Polyfunctionalized Pyrrolo[2,3-}d\text{]pyrimidine Derivatives (4a-l)}
\$$
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
| Entry | Arylglyoxal | Barbituric Acid Derivative | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| a | Phenylglyoxal | Barbituric acid | 4a | 4 | 95 |
| b | Phenylglyoxal | 2-Thiobarbituric acid | 4e | 5 | 86 |
| c | 4-Methylphenyl | 2-Thiobarbituric acid | 4f | 5 | 93 |
| d | 4-Chlorophenyl | 2-Thiobarbituric acid | 4g | 5 | 84 |
| e | 4-Nitrophenyl | 2-Thiobarbituric acid | 4h | 5 | 79 |
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the preparation of active pharmaceutical ingredients. A novel method for manufacturing 4-chloro-7H-pyrrolo[2,3-d]-pyrimidine involves a reaction sequence with only 4 steps, resulting in high yield and purity, while also offering a safe, economic, and ecological process.
Synthesis of de-aza analog 7
The synthesis starts with compound 5 , which is obtained in 3 steps from 2,4,6-trichloropyridine (Scheme 1). Vigorous heating is required to displace the chloride with 3-fluorobenzyl mercaptan, forming 6 . Finally, Chan-Lam coupling with phenylboronic acid affords the target compound.
General Procedure for the Preparation of Compounds 4a, b, 5a, b and 6a, b
Compounds 4a,b were synthesized according to previously reported procedures. A solution of 1-bromo-4-nitrobenzene (5.0 g, 0.029 mol), bis(pinacolato) diboron (11.1 g, 0.043 mol), potassium acetate (8.7 g, 0.089 mol) and bistriphenylphosphine palladium dichloride (0.5 g, 0.7 mmol) was added to 1,4-dioxane (250 mL) and heated to 110 °C. The reaction was continued for 2.5 h under N2 and monitored by TLC. H2O (40 mL) was added to the solution and continued for 5 min. Subsequently, 4a or 4b (5.9 g, 0.021 mol), \$$Na2CO3\$$ (4.5 g, 0.043 mol) in H2O (40 mL) was added, and the mixture was heated to 90 °C for 4 h. The resulting mixture was cooled to room temperature, filtered through Celite, and extracted with ethyl acetate (3 × 50 mL). The combined organic layers were dried over anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate/petroleum ether as eluent to afford the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Properties
Some studies have reported that derivatives of this compound possess antimicrobial activity against various bacterial strains, indicating its potential use in treating infections .
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. Techniques include:
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several pyrrolo[3,4-d]pyrimidine derivatives. The lead compounds were found to significantly inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Case Study 2: Anti-inflammatory Mechanisms
In a study examining the anti-inflammatory effects, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key residues in the target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,4-d]pyrimidinone Derivatives
The following table summarizes key physicochemical properties of pyrrolo[3,4-d]pyrimidinone derivatives with varying substituents:
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 2-methyl derivative in ) improve aqueous solubility, a critical factor for drug bioavailability .
Pyrazolo[3,4-d]pyrimidinone Derivatives
Pyrazolo[3,4-d]pyrimidinones share structural similarities with the pyrrolo analogs but differ in the fused heterocyclic ring (pyrazole vs. pyrrolidine). The following table highlights their antimicrobial activity:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2g) enhance antimicrobial potency compared to electron-donating groups (e.g., methoxy in 2f) .
- Synthesis Efficiency : Microwave-assisted methods reduce reaction times (e.g., 8–15 minutes vs. 4–8 hours conventionally) and improve yields by 15–20% .
Comparative Analysis of Core Scaffolds
Pyrrolo vs. Pyrazolo Derivatives
Biological Activity
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity :
-
Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibited IC50 values ranging from 43.15 to 68.17 µM against different cancer cell lines, including HepG2 and HeLa cells . The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influenced cytotoxicity.
The mechanisms underlying the biological activity of this compound include:
- Tubulin Depolymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Studies
Several case studies have highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- In Vivo Studies :
- Comparative Studies :
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 5a | Unsubstituted | 68.17 | HepG2 |
| 5e | 2-Cl | 43.15 | HepG2 |
| 5h | 2-F | 55.30 | HeLa |
| 5l | 2-OH, 5-Br | 50.25 | MDA-MB-231 |
The table illustrates how different substituents affect cytotoxicity against various cancer cell lines.
Q & A
Q. How can the synthesis of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one be optimized for higher yield and purity?
Methodological Answer: Optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., solvent polarity, temperature, catalyst loading) and their interactions. Central composite designs may further refine optimal conditions. Reaction monitoring via HPLC or LC-MS ensures real-time tracking of intermediates and byproducts. Evidence from analogous heterocyclic syntheses suggests that microwave-assisted synthesis reduces reaction times and improves selectivity . Post-synthetic purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) can enhance purity, as noted in pharmacopeial protocols .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) resolve the pyrrolo-pyrimidine core and phenyl substituents. DEPT-135 distinguishes CH/CH groups in the dihydro moiety.
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns, critical for structure-activity studies.
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) coupled to mass spectrometry validates purity and molecular weight .
Q. How does the reactivity of the pyrrolo-pyrimidine core influence derivatization strategies?
Methodological Answer: The dihydro-pyrrole ring’s susceptibility to oxidation or ring-opening requires careful handling under inert atmospheres. Selective functionalization at the C-2 phenyl group (via Friedel-Crafts alkylation) or pyrimidine N-atoms (via SNAr reactions) can be guided by computational electrostatic potential maps to predict reactive sites. For example, fluorination at the pyrimidine ring (as seen in EP4374877A2) improves metabolic stability .
Advanced Research Questions
Q. What computational methods can predict the reaction pathways and intermediate stability during synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., cyclization or ring-opening). Software like Gaussian or ORCA can model solvent effects (PCM model) and non-covalent interactions.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential energy surfaces to identify low-energy pathways, reducing experimental screening .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) for kinetic control .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets using Cohen’s d or Hedge’s g to quantify effect size discrepancies.
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. Pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) stabilize the compound during bioassays .
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What strategies enable efficient scale-up from lab-scale synthesis to pilot production?
Methodological Answer:
- Continuous Flow Reactors : Mitigate exothermic risks and improve mixing efficiency. Parameters like residence time and flow rate are optimized via Box-Behnken experimental designs .
- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors critical quality attributes (CQAs) in real time.
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with Cyrene or 2-MeTHF , as recommended in CRDC guidelines for sustainable engineering .
Methodological Frameworks for Data Analysis
Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Feature Engineering : Use RDKit or MOE to generate 3D descriptors (e.g., polar surface area, logP) and train random forest or neural network models on bioactivity datasets.
- Active Learning : Prioritize synthesis of derivatives predicted to maximize target inhibition (e.g., kinase enzymes) while minimizing toxicity .
- SHAP Values : Interpret model outputs to identify critical functional groups driving activity .
Q. What statistical approaches resolve batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Multivariate Analysis (MVA) : PCA or PLS-DA correlates variability sources (e.g., raw material impurities, stirring rates) with outcomes (e.g., melting point, solubility).
- Control Charts : Implement Shewhart charts for critical parameters (e.g., reaction pH, drying temperature) to maintain ±3σ limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
